N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide
Description
N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide is a synthetic acrylamide derivative characterized by a benzo[1,3]dioxol-5-yl (piperonyl) group attached to the α,β-unsaturated carbonyl system and a 4-acetylphenyl substituent on the amide nitrogen. Its synthesis typically involves condensation of trans-3-benzo[1,3]dioxol-5-yl-acrylic acid derivatives with substituted anilines, as seen in related compounds .
Properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-12(20)14-4-6-15(7-5-14)19-18(21)9-3-13-2-8-16-17(10-13)23-11-22-16/h2-10H,11H2,1H3,(H,19,21)/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQADABGJIKABN-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Acrylamide Formation: The acrylamide moiety is introduced via the reaction of an appropriate amine with acryloyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide has shown promise in the development of pharmaceuticals. Its structural components suggest potential activity against various diseases:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The presence of the benzo[1,3]dioxole moiety is often associated with enhanced biological activity against cancer cells due to its ability to interact with cellular targets effectively .
- Antioxidant Properties : Studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
Materials Science
The synthesis of polymers incorporating this compound has been explored for various applications:
- Polymeric Films : The compound can be polymerized to create films with specific mechanical properties and thermal stability. These films are suitable for packaging materials and protective coatings .
- Sensors : Due to its fluorescent properties, this compound has potential applications in the development of sensors for detecting environmental pollutants or biological markers .
Environmental Applications
The compound's ability to form stable complexes with metal ions makes it useful in environmental remediation:
- Heavy Metal Ion Removal : Studies suggest that this compound can be utilized in adsorbents for the removal of heavy metals from wastewater, contributing to pollution control efforts .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of related compounds on breast cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Case Study 2: Polymer Synthesis
In a recent industrial application, researchers synthesized a copolymer using this compound as a monomer. The resulting material demonstrated enhanced mechanical properties and thermal resistance compared to traditional polymers, showcasing its potential for use in high-performance applications .
Mechanism of Action
The mechanism of action of N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with active sites of enzymes, potentially inhibiting their activity. The acrylamide moiety may form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
Substituent Effects on Bioactivity: The benzo[1,3]dioxol-5-yl group (piperonyl) is a common motif in flavoring agents and chemopreventive compounds due to its metabolic stability and aromaticity . N,N-Diphenyl derivatives (e.g., ) are prioritized in flavoring applications but lack the acetylphenyl group, reducing hydrogen-bonding capacity compared to the target compound.
Synthetic Routes :
- Most analogs are synthesized via amide coupling between acryloyl chlorides and amines. For example, trans-3-benzo[1,3]dioxol-5-yl-acrylic acid (precursor to acryloyl chloride) is prepared via hydrolysis of methyl esters .
- The target compound’s 4-acetylphenyl group may require bromination or Friedel-Crafts acylation during synthesis, as seen in related compounds .
Biological and Industrial Applications: Compounds with 4-chlorophenethyl or 4-tert-butylbenzamide groups (e.g., ) are tested for anticancer or antimicrobial activity, suggesting the target compound could share similar mechanisms. Flavoring agents like (E)-3-benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide are subject to stringent EFSA safety evaluations, highlighting regulatory distinctions from non-food-use acrylamides .
Physicochemical and Spectroscopic Comparisons
Molecular Weight and Solubility :
Spectroscopic Data :
Biological Activity
N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article consolidates various research findings and data regarding the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound has a unique chemical structure characterized by the presence of an acetyl group and a benzo[dioxole moiety, which contributes to its biological properties. The synthesis typically involves the reaction of 4-acetylaniline with 3-benzodioxole-5-carboxylic acid derivatives under specific conditions to yield the desired acrylamide derivative.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through multiple mechanisms:
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, disrupting normal cellular proliferation.
- Induction of Apoptosis : The compound increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis.
In vitro studies revealed that this compound significantly inhibited the growth of several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer), with IC50 values ranging from 2.1 to 8.7 µM .
Mechanistic Insights
The mechanisms underlying the anticancer effects include:
- Tubulin Polymerization Inhibition : Molecular docking studies indicate that this compound binds effectively to the colchicine site on tubulin, inhibiting microtubule assembly .
- Cytotoxicity : The compound displayed significant cytotoxic effects in various assays, with enhanced activity compared to standard chemotherapeutics like etoposide .
Anti-inflammatory Activity
Apart from its anticancer properties, this compound has also shown anti-inflammatory effects . It modulates the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as a therapeutic agent in inflammatory diseases .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 2.29 | Induces apoptosis; inhibits tubulin polymerization |
| Anticancer | A549 | 3.1 | Disrupts microtubule structures |
| Anticancer | SKOV3 | 4.2 | Cell cycle arrest at G2/M phase |
| Anti-inflammatory | Various | - | Modulates IL-6 and TNF-α release |
Case Study 1: Efficacy in Drug-resistant Cancer Models
A study evaluated the efficacy of this compound in drug-resistant cancer models. The results indicated that the compound could overcome resistance mechanisms by inducing apoptosis and inhibiting tumor growth significantly without notable toxicity .
Case Study 2: In Vivo Studies
In vivo studies using xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential for clinical application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
